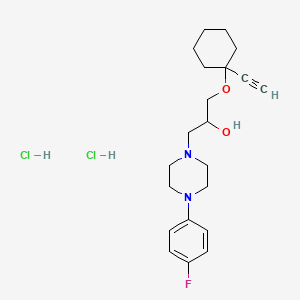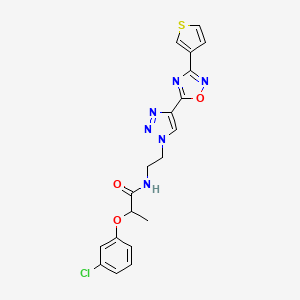
2-(3-chlorophenoxy)-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-chlorophenoxy)-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide is a useful research compound. Its molecular formula is C19H17ClN6O3S and its molecular weight is 444.89. The purity is usually 95%.
BenchChem offers high-quality 2-(3-chlorophenoxy)-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-chlorophenoxy)-N-(2-(4-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antibacterial Activity
- Azole derivatives synthesized from propanehydrazide and its N′-phenylcarbamoyl derivatives exhibited significant antibacterial activity against Rhizobium radiobacter, indicating potential applications in the development of new antibacterial agents (Tumosienė et al., 2012).
Antioxidant and Anticancer Activity
- Novel derivatives of propanehydrazide showed antioxidant activity higher than that of ascorbic acid. Specific compounds identified were highly cytotoxic against human glioblastoma U-87 and triple-negative breast cancer MDA-MB-231 cell lines, suggesting a potential role in cancer therapy (Tumosienė et al., 2020).
Synthesis of Hybrid Molecules and Biological Activities
- The synthesis of new hybrid molecules containing azole moieties, and their subsequent testing revealed antimicrobial, antilipase, and antiurease activity. These findings suggest the potential use of such compounds in combating microbial infections and metabolic disorders (Ceylan et al., 2014).
Structural Characterization and Applications
- The structural characterization of thiazole derivatives indicates potential applications in molecular design for various biological activities. Understanding the conformation and crystalline structure of these compounds can aid in designing more effective drugs (Kariuki et al., 2021).
Antimicrobial and Antifungal Activities
- Novel derivatives of 2-methylbenzimidazole containing oxadiazole or triazole heterocycles were tested for antimicrobial activity, with some compounds showing significant efficacy. This highlights their potential as leads in developing new antimicrobial agents (Tien et al., 2016).
Antifungal and Apoptotic Effects Against Candida Species
- Triazole-oxadiazole compounds exhibited potent antifungal activity against various Candida species, with some also showing apoptotic effects. These compounds could be explored further as antifungal agents, particularly for infections resistant to standard treatments (Çavușoğlu et al., 2018).
Potential Inhibitors of Urease
- A novel series of bi-heterocyclic propanamides showed significant inhibitory activity against the urease enzyme, coupled with low cytotoxicity. These findings suggest their potential as therapeutic agents targeting urease-related disorders (Abbasi et al., 2020).
properties
IUPAC Name |
2-(3-chlorophenoxy)-N-[2-[4-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]propanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN6O3S/c1-12(28-15-4-2-3-14(20)9-15)18(27)21-6-7-26-10-16(23-25-26)19-22-17(24-29-19)13-5-8-30-11-13/h2-5,8-12H,6-7H2,1H3,(H,21,27) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VBVGUZPRDDYWHU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCCN1C=C(N=N1)C2=NC(=NO2)C3=CSC=C3)OC4=CC(=CC=C4)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN6O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

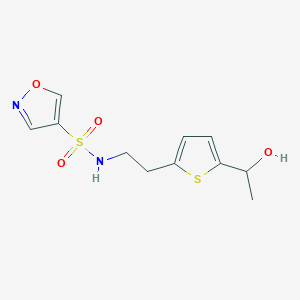
![Methyl (3aR,6aR)-5-(2-chloropropanoyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carboxylate](/img/structure/B2405339.png)
![3,5-dichloro-N-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2405340.png)
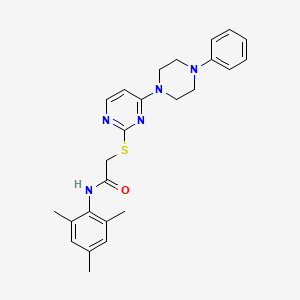
![N-(4-methoxyphenyl)-1-methyl-2-[(4-methylphenyl)sulfanyl]-1H-indole-3-carboxamide](/img/structure/B2405342.png)

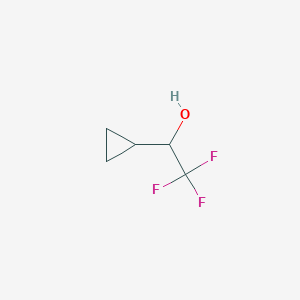
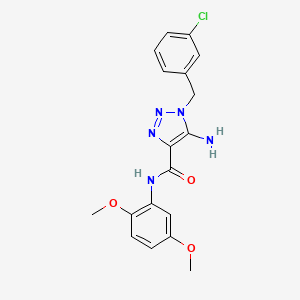
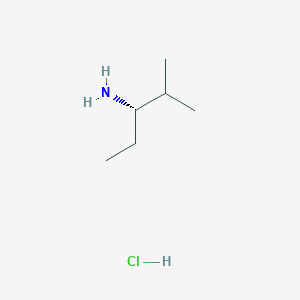
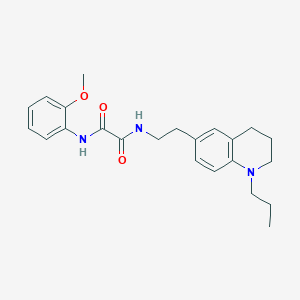

![Dimethyl 2-[[(Z)-2-cyano-3-phenylprop-2-enoyl]amino]benzene-1,4-dicarboxylate](/img/structure/B2405352.png)
![9-(2-ethoxyethyl)-3-(4-methoxyphenyl)-5,7-dimethyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2405353.png)
